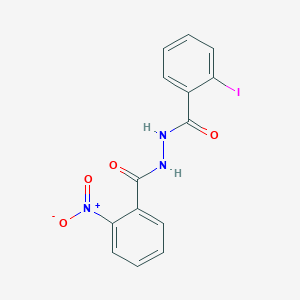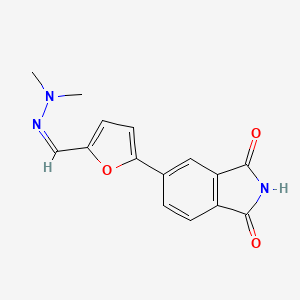
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
Descripción general
Descripción
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as BW-723C86, is a selective and potent agonist of the imidazoline I2 receptor. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
BW-723C86 acts as an agonist of the imidazoline I2 receptor, which is involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and pain perception. The activation of this receptor by BW-723C86 results in the modulation of neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that BW-723C86 has anxiolytic and antidepressant effects, which are mediated through the modulation of the serotonergic and noradrenergic systems. It has also been shown to have antihypertensive effects through the modulation of the renin-angiotensin system. Additionally, BW-723C86 has been found to have analgesic effects through the modulation of the opioid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BW-723C86 has the advantage of being a highly selective and potent agonist of the imidazoline I2 receptor, which allows for the precise modulation of this receptor. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
Future research on BW-723C86 could focus on its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble analogs of BW-723C86 could improve its bioavailability and expand its potential uses in experimental settings.
Aplicaciones Científicas De Investigación
BW-723C86 has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and hypertension. It has also been investigated for its role in pain management and drug addiction.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHFKCLPVNXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B3888962.png)

![isobutyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888975.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3888982.png)

![1-[3-(2-furyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3888999.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B3889000.png)
![N-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889001.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinol](/img/structure/B3889010.png)
![5-amino-3-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3889011.png)
![8-ethoxy-2-(4-isopropylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3889016.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B3889019.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B3889031.png)
![N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3889036.png)